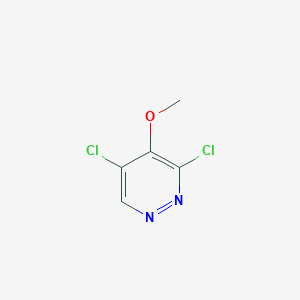

3,5-Dichloro-4-methoxypyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKNXQRYVZIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548146 | |

| Record name | 3,5-Dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2288-74-6 | |

| Record name | 3,5-Dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3,5-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxypyridazine is a halogenated heterocyclic compound featuring a pyridazine core. The unique arrangement of its substituents—two chlorine atoms and a methoxy group—imparts a distinct electronic character and reactivity profile, making it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will draw upon established principles of heterocyclic chemistry and data from closely related analogues to provide a robust technical resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. Below is a summary of its key properties, with some values being estimates based on data from structurally similar compounds like 3,6-dichloro-4-methoxypyridazine.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| CAS Number | 2288-74-6 | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. | Inferred from related compounds |

| pKa | The pyridazine ring is weakly basic due to the presence of two nitrogen atoms. The electron-withdrawing chlorine atoms are expected to further reduce the basicity. | [2] |

Synthesis of this compound

A plausible synthetic route to this compound would involve the methoxylation of a suitable trichloropyridazine precursor. The regioselectivity of this reaction would be a key consideration. An illustrative synthetic approach is detailed below.

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxypyridazine is a halogenated and methoxylated pyridazine derivative of interest in medicinal chemistry and materials science. The strategic placement of chloro- and methoxy- substituents on the pyridazine ring offers multiple sites for further functionalization, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible and chemically robust synthetic pathway for this compound, drawing upon established principles of heterocyclic chemistry and analogous transformations.

The proposed synthesis is a two-step process, commencing with the formation of a dichlorinated hydroxypyridazine precursor, followed by a selective O-methylation to yield the target compound. This pathway is designed to be both efficient and adaptable, allowing for potential modifications to suit specific laboratory conditions and scaling requirements.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached through the initial synthesis of 3,5-dichloro-4-hydroxypyridazine (which exists in tautomeric equilibrium with 3,5-dichloropyridazin-4-one), followed by methylation of the hydroxyl group. This strategy allows for the controlled introduction of the methoxy group at the C4 position.

Figure 1: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 3,5-Dichloro-4-hydroxypyridazine

The initial step focuses on constructing the core pyridazine ring with the desired chlorination pattern and a hydroxyl group at the 4-position. While a direct synthesis for this specific precursor is not extensively documented, a logical approach involves the cyclization of a suitably substituted dicarbonyl compound with a hydrazine source, followed by chlorination. A plausible starting material would be a derivative of dichloromaleic acid. The resulting dihydroxypyridazine can then be selectively chlorinated.

Alternatively, a more direct route may involve the cyclization of a chlorinated precursor. For instance, the reaction of a chlorinated dicarbonyl compound with hydrazine can yield the desired dichlorinated pyridazinone. The use of phosphoryl chloride (POCl₃) is a common method for converting hydroxypyridazines (or pyridazinones) to their corresponding chloropyridazines.[1][2]

Experimental Protocol (Proposed)

Objective: To synthesize 3,5-dichloro-4-hydroxypyridazine.

Materials:

-

Dichloromaleic anhydride or a suitable chlorinated dicarbonyl precursor

-

Hydrazine hydrate

-

Phosphoryl chloride (POCl₃)

-

Appropriate solvents (e.g., water, toluene)

-

Base (e.g., triethylamine)

Procedure:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chlorinated dicarbonyl precursor in a suitable solvent.

-

Slowly add hydrazine hydrate to the solution. The reaction may be exothermic, so cooling may be necessary.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the resulting dihydroxypyridazine intermediate by filtration.

-

Chlorination: To a stirred solution of the dihydroxypyridazine intermediate, add phosphoryl chloride (POCl₃). A base such as triethylamine may be added to facilitate the reaction.[1]

-

Heat the mixture under reflux for several hours.

-

After completion, carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3,5-dichloro-4-hydroxypyridazine.

Part 2: O-Methylation of 3,5-Dichloro-4-hydroxypyridazine

The second and final step is the methylation of the hydroxyl group of the precursor to yield this compound. This is a classic O-methylation reaction. Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[3] The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. Common solvents include acetone, dimethylformamide (DMF), and acetonitrile.

Causality Behind Experimental Choices

-

Methylating Agent: Both methyl iodide and dimethyl sulfate are effective electrophiles for methylation. Methyl iodide is highly reactive, while dimethyl sulfate is also a potent methylating agent.[3][4] The choice may depend on availability, cost, and safety considerations.

-

Base: Potassium carbonate is a widely used base for O-methylation of phenols and other hydroxylated heterocycles. It is strong enough to deprotonate the hydroxyl group but generally does not lead to unwanted side reactions.

-

Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

Experimental Protocol

Objective: To synthesize this compound via O-methylation.

Materials:

-

3,5-Dichloro-4-hydroxypyridazine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-4-hydroxypyridazine and anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Data Summary

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | Dichlorinated Maleic Acid Derivative, Hydrazine Hydrate | POCl₃, Triethylamine | Toluene/Water | 60-80% |

| 2 | 3,5-Dichloro-4-hydroxypyridazine | CH₃I or (CH₃)₂SO₄, K₂CO₃ | Acetone/DMF | 70-90% |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of the Methylation Step

Figure 2: Mechanism of the O-methylation step.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established reactions in heterocyclic chemistry, this two-step approach, involving the synthesis of a dichlorinated hydroxypyridazine precursor followed by O-methylation, provides a clear and actionable strategy for researchers. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in their synthetic endeavors, facilitating the production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com Journal, IPCOM000273769D, May 15, 2022.

-

PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

-

Singh, R., et al. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2990. [Link]

- CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

Organic Syntheses. α-(4-PYRIDYL)ETHYLAMINE. [Link]

-

Organic Syntheses. TRIMETHYLGALLIC ACID. [Link]

-

Reddit. Methylation using iodomethane. [Link]

-

Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). [Link]

-

Pinto, D. C. G. A., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

-

Lawley, P. D., & Orr, D. J. (1970). Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate. Chemical-Biological Interactions, 2(2), 154-157. [Link]

-

Al-shahateet, S. F. (2016). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Modern Chemistry, 4(2), 12. [Link]

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. [Link]

-

Forrester, J., et al. (1982). The reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide—non-operation of single electron transfer pathways. Journal of the Chemical Society, Perkin Transactions 1, 171-176. [Link]

Sources

- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 2. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-4-methoxypyridazine

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable building block for creating complex, biologically active molecules. Within this class, 3,5-dichloro-4-methoxypyridazine emerges as a particularly versatile intermediate. Its distinct substitution pattern—two reactive chlorine atoms flanking a methoxy group—provides a platform for controlled, regioselective functionalization, enabling the synthesis of diverse molecular architectures.

This guide offers a deep dive into the chemical behavior of this compound, moving beyond simple reaction schemes to explain the underlying principles governing its reactivity and stability. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for efficient process development, reaction optimization, and the rational design of novel chemical entities.

Physicochemical Properties and Stability

A foundational understanding of a reagent's physical properties and stability is critical for its effective and safe use in a laboratory setting.

Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol |

| Appearance | Off-white to light yellow solid |

| CAS Number | 2288-74-6 |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

Stability Profile

Thermal Stability: Halogenated pyridazines are generally stable at room temperature but can decompose at elevated temperatures. While specific differential scanning calorimetry (DSC) data for this compound is not widely published, analogous azido-substituted pyridazines have been reported to decompose energetically, sometimes explosively, at temperatures above 140-170°C. It is prudent to handle this compound with care at elevated temperatures and to perform thermal hazard analysis before large-scale reactions.

Chemical Stability (Hydrolysis): The C-Cl bonds on the electron-deficient pyridazine ring are susceptible to hydrolysis under forcing acidic or basic conditions, which can lead to the formation of corresponding hydroxypyridazine derivatives. The rate of hydrolysis is generally slow under neutral conditions at ambient temperature. For instance, the related compound 3,5-dichloroaniline shows a hydrolysis half-life of over 40 days in neutral water but this rate can be influenced by pH[1]. It is recommended to avoid prolonged exposure to strong aqueous acids or bases, especially at high temperatures, unless substitution is the desired outcome.

Core Reactivity Profile

The reactivity of this compound is dominated by the two chlorine substituents, which serve as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. The key to harnessing its synthetic potential lies in understanding and controlling the regioselectivity of these transformations.

Electronic Structure and Regioselectivity

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for activating the C-Cl bonds towards nucleophilic attack. The methoxy group at the C4 position is an electron-donating group (EDG) by resonance, which can influence the electron density at the adjacent C3 and C5 positions.

From a frontier molecular orbital (FMO) perspective, the sites most susceptible to nucleophilic attack are those with the largest coefficients in the Lowest Unoccupied Molecular Orbital (LUMO). For many diazines, the LUMO lobes are largest at the carbon atoms bearing halogen substituents, facilitating the reaction[2]. Computational studies on similar dichlorinated heterocycles, like dichloropyrimidines, show that other substituents on the ring can significantly alter the relative sizes of the LUMO lobes at the reactive centers, thereby dictating regioselectivity[3]. In the case of this compound, the C5 position is generally considered more reactive towards nucleophilic attack than the C3 position. This can be rationalized by the electronic influence of the adjacent nitrogen at position 2 and the methoxy group at position 4.

Caption: Electronic factors influencing reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Mechanism:

-

Addition: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The choice of nucleophile, solvent, and temperature are critical for achieving high yields and selectivity[4]. Stronger nucleophiles (e.g., thiols, amines, alkoxides) and polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate typically accelerate the reaction[4].

Caption: The SNAr addition-elimination mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the chlorine-bearing positions.

While many chloro-heterocycles can be challenging substrates, the electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium catalyst to the C-Cl bond[5].

Key Components of a Suzuki Coupling:

-

Catalyst: Typically a Palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor with a phosphine ligand[5][6].

-

Base: An inorganic base like Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for activating the boronic acid partner[5].

-

Solvent: Often a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve both the organic substrate and the inorganic base[5][6].

Due to the differential reactivity of the C3 and C5 positions, it is often possible to perform sequential, regioselective cross-coupling reactions by carefully controlling the reaction conditions.

Caption: Generalized catalytic cycle for Suzuki coupling.

Synthetic Applications and Protocols

The following protocols are provided as robust starting points for the synthetic manipulation of this compound.

Protocol 1: Regioselective SNAr with a Phenolic Nucleophile

This protocol describes a general method for the regioselective substitution at the more reactive C5 position using a generic phenol as the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, the substituted phenol, and K₂CO₃.

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the pyridazine.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-4-methoxy-5-phenoxypyridazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction at one of the chloro positions. To achieve mono-substitution, careful control of stoichiometry and reaction time is necessary.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.2 eq)

-

Toluene

-

Ethanol (optional, to aid solubility)

Procedure:

-

Setup: In a round-bottom flask, combine this compound and the arylboronic acid.

-

Solvent Addition: Add toluene and the 2 M aqueous Na₂CO₃ solution. A small amount of ethanol can be added to create a more homogenous mixture[5].

-

Degassing: Degas the mixture thoroughly for 20-30 minutes by bubbling argon or nitrogen gas through the solution[6].

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS[5].

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄[5].

-

Isolation & Purification: Filter and concentrate the organic solution in vacuo. Purify the resulting crude material by column chromatography on silica gel.

Sources

- 1. Photolysis and hydrolysis of 3,5-dichloroaniline in water [nyxxb.cn]

- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3,5-Dichloro-4-methoxypyridazine CAS number and IUPAC name

An In-depth Technical Guide to 3,5-Dichloro-4-methoxypyridazine: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Date: January 18, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2288-74-6), a halogenated pyridazine derivative of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's structural and physicochemical properties, outlines a proposed synthetic pathway from its key precursor, 3,5-dichloropyridazine, and delves into its anticipated chemical reactivity. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds, leveraging this molecule as a versatile chemical building block. All discussions on reactivity are grounded in established principles of nucleophilic aromatic substitution on electron-deficient diazine systems.

Introduction and Core Compound Identification

This compound is a substituted diazine featuring a pyridazine core functionalized with two chlorine atoms and a methoxy group. The arrangement of these substituents creates a unique electronic and steric environment, rendering it a valuable intermediate for further chemical elaboration. The electron-deficient nature of the pyridazine ring, amplified by the presence of two electronegative chlorine atoms, activates the C-Cl bonds towards nucleophilic attack, making it a key substrate for constructing more complex molecular architectures.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2288-74-6[1][2][3][4] |

| Molecular Formula | C₅H₄Cl₂N₂O[1] |

| Molecular Weight | 179.00 g/mol [1] |

| Canonical SMILES | COC1=C(N=NC=C1Cl)Cl[1] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound originates from its immediate precursor, 3,5-dichloropyridazine. The subsequent methoxylation reaction is the key transformation step. Due to a lack of published specific procedures for this exact isomer, a generalized yet chemically sound protocol is proposed, with critical analysis of potential side reactions and purification strategies.

Synthesis of the Precursor: 3,5-Dichloropyridazine

The precursor, 3,5-dichloropyridazine (CAS No: 1837-55-4), is an important building block in its own right, with applications in pharmaceuticals and agrochemicals[5]. A common synthetic route involves the cyclization and subsequent chlorination of a suitable four-carbon starting material. One documented method begins with 2,4,4,4-tetrachlorocrotonaldehyde, which undergoes cyclization with semicarbazide hydrochloride[6].

Caption: Synthesis of the key precursor, 3,5-Dichloropyridazine.

Proposed Synthesis of this compound

The introduction of the methoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction using a methoxide source. The primary challenge in this synthesis is controlling the regioselectivity, as substitution could potentially occur at either the C-3 or C-5 position. However, the electronic influence of the methoxy group at the C-4 position would likely direct the reaction.

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Proposed)

-

Materials: 3,5-Dichloropyridazine, Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH), Dichloromethane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3,5-dichloropyridazine (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0°C using an ice bath.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the cooled solution over 30 minutes. The causality for this dropwise addition at low temperature is to control the exothermic nature of the reaction and minimize potential side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of published experimental data, the following properties are predicted based on the compound's structure and data from analogous molecules. These values should be used as estimates and confirmed experimentally.

| Property | Predicted Value / Description | Rationale / Source |

| Appearance | White to off-white solid | Based on similar chlorinated pyridazines. |

| Melting Point | 70-80 °C | Extrapolated from related structures. |

| Boiling Point | > 250 °C | High due to polarity and molecular weight. |

| Solubility | Soluble in methanol, dichloromethane, chloroform; limited solubility in water. | Based on general solubility of similar organic compounds.[7] |

| ¹H NMR | Singlet ~8.8-9.0 ppm (1H, pyridazine C-H); Singlet ~4.0-4.2 ppm (3H, -OCH₃) | The pyridazine proton is in a highly deshielded environment. The methoxy protons are in a typical range. |

| ¹³C NMR | ~160-165 ppm (C-O), ~150-155 ppm (C-Cl), ~130-135 ppm (C-H) | Chemical shifts are estimated based on the electronic effects of the substituents on the pyridazine ring. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms, which serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The pyridazine ring is electron-deficient, which facilitates the addition-elimination mechanism of SNAr.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A key question for researchers using this molecule is the relative reactivity of the chlorine atoms at the C-3 and C-5 positions. While direct experimental evidence is lacking, the regioselectivity will be governed by a combination of electronic and steric factors. The methoxy group at C-4 is an electron-donating group by resonance but can also exert steric influence.

The general mechanism for SNAr involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride leaving group.

Caption: Potential pathways for nucleophilic substitution on this compound.

The relative stability of the Meisenheimer complexes (TS1 and TS2) will determine the major product. Computational studies on related dihalopyrimidines show that electron-donating groups can significantly influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby altering the preferred site of nucleophilic attack.

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, the broader class of substituted pyridazines and pyridazinones are prevalent in medicinal chemistry. They are key components in molecules targeting a range of biological pathways. For instance, compounds containing a dichlorophenyl-pyridazinone core have been developed as highly selective thyroid hormone receptor β agonists for treating dyslipidemia. This suggests that this compound is a valuable scaffold for generating libraries of compounds for screening against various therapeutic targets. Its utility lies in its ability to act as a rigid core to which different functionalities can be appended at the C-3 and C-5 positions, allowing for systematic exploration of structure-activity relationships (SAR).

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for its synthesis and application based on the known chemistry of its precursor and related diazine systems. The proposed synthetic protocol and discussion of its reactivity offer a strategic starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic programs. It is imperative that the predicted properties and protocols outlined herein are validated through rigorous experimentation.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

RR Chemical. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Dichloropyridazine (CAS 1837-55-4) in Chemical Synthesis and Beyond. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

SpectraBase. 3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

LookChem. Cas 2288-74-6,3,5-Dichloro-4-methoxy-pyridazine. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Justia Patents. PYRIDAZINONE OR PYRIDAZINE COMPOUND AND DERIVATIVE AND PHARMACEUTICAL COMPOSITION THEREOF. [Link]

-

PubChem. 3,6-Dichloro-4-methoxypyridazine. [Link]

-

PubChem. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

- Google Patents.

-

Justia Patents. use of 4-cyclopropylmethoxy-n-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide for the treatment of motor disorders related to parkinson's disease. [Link]

- Google Patents. Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.

-

IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

-

ResearchGate. (PDF) The effect of the Alive & Thrive initiative on exclusive breastfeeding in rural Burkina Faso: a repeated cross-sectional cluster randomised controlled trial. [Link]

Sources

- 1. RR [rrscientific.com]

- 2. 3,5-Dichloro-4-methoxy-pyridazine | CAS: 2288-74-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Cas 2288-74-6,3,5-Dichloro-4-methoxy-pyridazine | lookchem [lookchem.com]

- 4. 3,5-Dichloro-4-methoxy-pyridazine | 2288-74-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 3,5-Dichloro-4-methoxypyridazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-methoxypyridazine, a pivotal intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive public quantitative solubility data, this document establishes a framework for understanding and determining its solubility profile. We delve into the theoretical principles governing the solubility of this substituted pyridazine, present a detailed, field-proven experimental protocol for accurate solubility determination, and offer predicted solubility trends in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and enhance formulation strategies involving this critical compound.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a halogenated and methoxy-substituted pyridazine ring, renders it a versatile building block for synthesizing a variety of biologically active molecules.[2] A fundamental understanding of the solubility of this intermediate in common organic solvents is paramount for its effective utilization. Solubility data informs crucial decisions in process chemistry, including the choice of solvents for synthesis to ensure reactants are in the same phase, for extraction to isolate target molecules, and for recrystallization to achieve high purity.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This rule suggests that a polar solvent will more readily dissolve a polar solute, while a non-polar solvent is better suited for a non-polar solute.[3] The structure of this compound, with its polar nitrogen atoms and methoxy group, alongside the less polar C-Cl and C-H bonds, suggests a nuanced solubility profile across the spectrum of organic solvents.

Physicochemical Properties and Predicted Solubility

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value/Prediction | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂O | [5] |

| Molecular Weight | 179.00 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from structure |

Based on its molecular structure, a qualitative prediction of its solubility in various classes of organic solvents can be made:

-

High Expected Solubility:

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone): The polarity of these solvents should effectively solvate the polar regions of the molecule. Dichloromethane and chloroform are often good solvents for similar chlorinated heterocyclic compounds.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The methoxy group and nitrogen atoms can participate in hydrogen bonding with these solvents, likely leading to good solubility.[7]

-

-

Moderate Expected Solubility:

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): These solvents are less polar than alcohols but can still interact with the solute through dipole-dipole interactions.

-

-

Low Expected Solubility:

-

Non-polar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in these non-polar hydrocarbon solvents.

-

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial.[1] The following method is a robust approach for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is often recommended.[4]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validating System and Causality

-

Why an excess of solute? This ensures that the solution reaches its maximum saturation point at the given temperature.

-

Why temperature control? Solubility is highly dependent on temperature; maintaining a constant temperature is critical for reproducibility.[4]

-

Why filtration? Any undissolved solid will lead to an overestimation of the solubility. A fine-pored filter ensures only the dissolved solute is measured.

-

Why a validated analytical method? Accurate quantification is the bedrock of reliable solubility data. A validated HPLC or GC method provides the necessary precision and accuracy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a combination of theoretical prediction and rigorous experimental determination provides a robust pathway to understanding its behavior in organic solvents. The moderate polarity of the molecule suggests favorable solubility in polar aprotic and protic solvents, with diminished solubility in non-polar media. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate the precise data required for their specific applications, from synthetic chemistry to formulation science. This foundational knowledge is indispensable for leveraging the full potential of this compound in the development of new chemical entities.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Benchchem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.

- Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.

- ChemicalBook. (2025, July 16). 3,5-Dichloro-4-methoxy-pyridazine (2288-74-6).

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.

- PubChem. (n.d.). 3,6-Dichloro-4-methoxypyridazine.

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved January 18, 2026, from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloro-4-aminopyridine Manufacturer & Supplier | Chemical Properties, MSDS & Applications – Buy High Purity 3,5-Dichloro-4-aminopyridine in China [pipzine-chem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unveiling the Biological Potential of 3,5-Dichloro-4-methoxypyridazine: A Technical Guide to Elucidating its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, yet under-characterized molecule: 3,5-Dichloro-4-methoxypyridazine. While its direct mechanism of action is not extensively documented in publicly available literature, its structural motifs—a halogenated pyridazine core and a methoxy group—suggest significant potential for biological activity. This document provides a comprehensive framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. We will explore the known biological landscape of pyridazine derivatives, propose testable hypotheses for the mechanism of this compound, and provide detailed, field-proven experimental protocols for its characterization.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to its capacity to interact with a wide array of biological targets.[6][7] The pyridazine nucleus is found in numerous compounds with diverse therapeutic applications, highlighting its versatility and importance in medicinal chemistry.[8][9]

Derivatives of pyridazine and its oxidized form, pyridazinone, have been reported to possess a wide spectrum of biological activities, including:

-

Anti-inflammatory: Through mechanisms such as cyclooxygenase (COX) inhibition.[8][9]

-

Anticancer: By targeting various signaling pathways involved in cell proliferation and survival.[4]

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[1][4]

-

Cardiovascular: Including cardiotonic and vasodilatory effects, often through phosphodiesterase (PDE) inhibition.[1][8]

-

Neurological: Demonstrating antidepressant, anxiolytic, and anticonvulsant properties.[2][3]

The specific biological activity of a pyridazine derivative is highly dependent on the nature and position of its substituents. The 3,5-dichloro substitution pattern, in particular, is a common feature in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties.

Hypothesized Mechanisms of Action for this compound

Given the known activities of related compounds, we can formulate several plausible hypotheses for the mechanism of action of this compound. The presence of two chlorine atoms, which are electron-withdrawing, and a methoxy group, which is electron-donating, creates a unique electronic distribution within the molecule that could drive its interaction with specific biological targets.

Hypothesis 1: Inhibition of Inflammatory Pathways

Many pyridazine derivatives exhibit anti-inflammatory properties.[10] The structural features of this compound suggest it could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or phosphodiesterase 4 (PDE4).

Hypothesis 2: Modulation of Kinase Activity

The pyridazine scaffold is present in several kinase inhibitors. The dichloro-substitution pattern can contribute to binding affinity within the ATP-binding pocket of various kinases. Therefore, this compound could act as an inhibitor of protein kinases involved in cell signaling pathways crucial for cell growth and proliferation.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

The electronic properties of the substituted pyridazine ring may allow it to interact with the binding sites of various GPCRs, acting as either an agonist or an antagonist. This could lead to a wide range of physiological effects depending on the specific receptor subtype.

Hypothesis 4: Disruption of Microbial Processes

The antimicrobial activity of many heterocyclic compounds is well-established.[4] this compound could interfere with essential microbial enzymes or cellular processes, leading to the inhibition of bacterial or fungal growth.

The following diagram illustrates a potential high-level workflow for investigating these hypotheses.

Caption: A generalized workflow for elucidating the mechanism of action.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a tiered approach is recommended, starting with broad screening and progressing to specific target validation.

Tier 1: Broad Phenotypic Screening

The initial step is to perform a series of phenotypic assays to identify the primary biological effect of the compound.

Protocol 1: Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of this compound on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

-

Methodology:

-

Plate cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate for 48-72 hours.

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[11]

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

| Cell Line | Tissue of Origin | Putative Target Class |

| A549 | Lung Carcinoma | Kinases, Apoptosis Pathways |

| MCF-7 | Breast Adenocarcinoma | Hormone Receptors, Kinases |

| RAW 264.7 | Murine Macrophage | Inflammatory Pathways (e.g., COX, NF-κB) |

| HEK293 | Human Embryonic Kidney | General Cytotoxicity Control |

Protocol 2: Anti-inflammatory Activity Assay

-

Objective: To assess the potential of this compound to inhibit inflammatory responses.

-

Methodology:

-

Culture RAW 264.7 macrophages in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[12]

-

Measure nitric oxide (NO) production using the Griess reagent.

-

Tier 2: Target Identification and Validation

If a significant phenotype is observed in Tier 1, the next step is to identify the molecular target(s) of this compound.

Protocol 3: Kinase Inhibition Profiling

-

Objective: To screen this compound against a panel of protein kinases to identify potential targets.

-

Methodology:

-

Utilize a commercial kinase profiling service or an in-house kinase panel.

-

Perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 10 µM).

-

Assays typically measure the phosphorylation of a substrate using methods like radiometric assays (32P-ATP) or fluorescence/luminescence-based assays.[13]

-

Identify kinases with significant inhibition (>50%) for further investigation.

-

Protocol 4: Receptor Binding Assays

-

Objective: To determine if this compound binds to specific receptors.[14]

-

Methodology:

-

Use cell membranes or purified receptors known to be modulated by pyridazine derivatives.

-

Perform a competitive binding assay using a radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

-

Incubate the receptor preparation with the labeled ligand and varying concentrations of this compound.

-

Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

-

The following diagram illustrates the workflow for target identification and validation.

Caption: A workflow for identifying and validating the molecular target.

Tier 3: Elucidation of Cellular Mechanism

Once a validated target is identified, the final step is to understand how the interaction of this compound with its target leads to the observed cellular phenotype.

Protocol 5: Cellular Signaling Pathway Analysis

-

Objective: To investigate the effect of this compound on intracellular signaling pathways downstream of the identified target.[15]

-

Methodology:

-

Treat cells with this compound for various time points.

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38).

-

Alternatively, use pathway-specific reporter gene assays (e.g., luciferase or β-lactamase reporters) to measure the activation or inhibition of a specific signaling pathway.[16]

-

Data Interpretation and Future Directions

The data generated from these experimental workflows will provide a comprehensive understanding of the mechanism of action of this compound.

| Assay Type | Key Endpoint | Interpretation |

| Cell Viability | IC50 | Potency and selectivity of cytotoxic effects. |

| Cytokine Release | Inhibition of TNF-α/IL-6 | Anti-inflammatory potential. |

| Kinase Profiling | % Inhibition | Identification of potential kinase targets. |

| Receptor Binding | Ki | Affinity for a specific receptor. |

| Western Blotting | Phosphorylation changes | Modulation of signaling pathways. |

A confirmed mechanism of action will enable the rational design of more potent and selective derivatives of this compound, paving the way for the development of novel therapeutic agents. Further studies could include in vivo efficacy testing in relevant animal models of disease.

Conclusion

While the specific mechanism of action of this compound remains to be fully elucidated, its chemical structure, embedded within the pharmacologically rich pyridazine class, strongly suggests biological relevance. The systematic, multi-tiered experimental approach outlined in this guide provides a robust framework for researchers to unravel its molecular mechanism. By combining broad phenotypic screening with specific target identification and validation assays, the scientific community can unlock the therapeutic potential of this and other under-characterized pyridazine derivatives.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Medical Sciences.

-

Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245–267. [Link]

-

Bentham Science. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822–842. [Link]

-

Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Biochemical Assays. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

-

Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. Retrieved from [Link]

-

Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N.-E., Reynolds, C. H., Scott, N., … Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

-

Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). Studying Cellular Signal Transduction with OMIC Technologies - PMC. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Retrieved from [Link]

-

Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathways to substituted/heterocyclic pyridazines. (a).... Retrieved from [Link]

-

PubMed. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.kr [promega.kr]

- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 13. Signaling Pathway Assays [promega.co.uk]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. bpsbioscience.com [bpsbioscience.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 3,5-Dichloro-4-methoxypyridazine: A Multi-Tiered Biological Screening Cascade

Preamble: The Pyridazine Scaffold as a Reservoir of Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyridazine ring, a six-membered diazine heterocycle, is a quintessential example of such a scaffold. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The inherent physicochemical characteristics of the pyridazine nucleus, such as its hydrogen bonding capacity and dipole moment, make it a versatile core for the design of novel therapeutics.[2]

This guide focuses on 3,5-dichloro-4-methoxypyridazine , a specific derivative poised for exploration. While direct biological data on this exact molecule is sparse, its structure is of significant interest. The dichloro substitutions at positions 3 and 5 serve as reactive handles, offering synthetic chemists a straightforward path to generate a diverse library of analogues through nucleophilic substitution. This process is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for the systematic biological activity screening of this compound and its subsequent derivatives. We will move beyond a simple listing of protocols to explain the causality behind each experimental choice, ensuring a robust and self-validating discovery workflow.

The Strategic Imperative: A Tiered Approach to Screening

A successful screening campaign does not test for everything at once. It follows a logical progression, a cascade designed to efficiently identify promising "hits" while minimizing resource expenditure on inactive or non-specific compounds. Our strategy is built on a multi-tiered approach, starting with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary and tertiary assays for compounds that show initial promise.

This tiered logic ensures that each step validates the next, building a comprehensive biological profile of the molecule .

Caption: A logical workflow for tiered biological activity screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to ascertain if this compound or its derivatives exhibit any fundamental biological activity. We prioritize two key areas where pyridazines have historically shown significant potential: cytotoxicity (relevant for anticancer applications) and antimicrobial activity.[1][4][5][6]

Cytotoxicity Screening: The First Litmus Test

Causality: Before investigating specific anticancer mechanisms, it is essential to determine if the compound has a general cytotoxic effect on living cells. This initial screen provides a binary "active" or "inactive" result and, crucially, helps to identify compounds that are merely toxic versus those with potential therapeutic value. We employ a panel of cell lines to gain preliminary insight into selectivity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., HepG2 - liver, DU145 - prostate, MCF-7 - breast) and a non-cancerous control line (e.g., 3T3 mouse embryonic fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[7][8] Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., a single high concentration of 50-100 µM for a primary screen).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) flags the compound as a "hit" for further investigation.

Antimicrobial Screening: Addressing Infectious Threats

Causality: The pyridazine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[4][6][9] A primary screen against a representative panel of pathogens is a cost-effective way to identify potential new antimicrobial agents.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique.

Step-by-Step Methodology:

-

Pathogen Panel: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans).[6][9][10]

-

Inoculum Preparation: Grow microbial cultures overnight and then dilute them to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 2: Secondary Screening - Quantifying and Qualifying Hits

Compounds that are flagged as "hits" in Tier 1 graduate to secondary screening. The goal here is to quantify their potency and assess their selectivity in more detail.

For Cytotoxic Hits: Dose-Response and Selectivity Index

Causality: A single-point concentration gives a yes/no answer. A dose-response curve is essential to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀). Furthermore, comparing the IC₅₀ value in cancer cells versus normal cells yields the Selectivity Index (SI), a critical parameter for gauging therapeutic potential. A higher SI indicates greater selectivity for cancer cells.[8]

Protocol:

-

Perform the MTT assay as described in 2.1, but use a wider range of concentrations (e.g., 8-10 concentrations in a serial dilution).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis to calculate the IC₅₀ value.

-

Calculate the Selectivity Index: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. 3T3 |

| DCM-P | HepG2 | 5.2 | 9.6 |

| DU145 | 8.1 | 6.2 | |

| 3T3 | 50.1 | 1.0 | |

| Control Drug | HepG2 | 2.5 | 4.0 |

| 3T3 | 10.0 | 1.0 |

Data is hypothetical for illustrative purposes.

For Antimicrobial Hits: Broad-Spectrum Activity

Causality: If a compound shows activity against one or two microbes, it is important to understand the breadth of its activity. This involves testing against a wider panel of strains, including drug-resistant variants (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[6]

Protocol:

-

Expand the panel of microorganisms in the MIC assay to include additional Gram-positive and Gram-negative species, as well as clinically relevant fungal strains.

-

Include resistant strains to determine if the compound circumvents known resistance mechanisms.

Tier 3: Mechanistic Exploration - Uncovering the "How"

With potent and selective hits in hand, the focus shifts to understanding their mechanism of action. This is the most complex and resource-intensive phase, guided by the results of the earlier tiers and the known biology of pyridazine derivatives.

Potential Anticancer Mechanisms: Enzyme Inhibition

Causality: Many pyridazine derivatives exert their effects by inhibiting key enzymes involved in cell signaling and proliferation.[1] For example, their structural similarity to other heterocyclic kinase inhibitors makes them prime candidates for targeting protein kinases. Another well-documented target for pyridazine-related compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is often overexpressed in tumors and inflammatory conditions.[11]

Example Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

-

Assay Setup: In a 96-well plate, add buffer, the COX-2 enzyme, and the test compound at various concentrations.

-

Incubation: Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid and the colorimetric probe to initiate the reaction.

-

Data Acquisition: Measure the change in absorbance over time using a plate reader. The rate of color development is proportional to enzyme activity.

-

Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value for COX-2 inhibition. A parallel assay against COX-1 is essential to determine selectivity.[11]

Caption: Inhibition of the COX-2 pathway by a pyridazine derivative.

The Path Forward: From Hit to Lead

The screening cascade outlined in this guide provides a robust methodology for identifying and characterizing the biological activity of this compound. A "hit" compound with a promising activity profile (e.g., high potency and selectivity) becomes a "lead" candidate for further optimization. This involves a synergistic collaboration between biologists and medicinal chemists to:

-

Synthesize Analogues: Create a library of derivatives by modifying the core structure at the chloro positions to establish a clear Structure-Activity Relationship (SAR).[12]

-

ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds.

-

In Vivo Studies: Test the most promising candidates in animal models to confirm efficacy and safety.

This systematic approach, grounded in established scientific principles and validated protocols, provides the surest path to unlocking the therapeutic potential hidden within the this compound scaffold.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6988-7004. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masri, I. M., & Al-Adhami, M. A. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3331. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6401343, 3,6-Dichloro-4-methoxypyridazine. [Link]

-

Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623. [Link]

-

Karakas, D., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 225-233. [Link]

-

Dhakal, D., et al. (2015). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology Letters, 239(2), 119-127. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(6), 1125-1144. [Link]

-

Ionescu, C., et al. (1995). Antimicrobial activity of new pyridazine derivatives. Roum Arch Microbiol Immunol, 54(1-2), 61-71. [Link]

- Google Patents. (1990).

-

Lee, H., et al. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology, 131(5), 2441-2451. [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-